XRK3F2, chemically known as 2-((3,4-Bis((4-fluorobenzyl)oxy)benzyl)amino)ethanol hydrochloride, is a small molecule inhibitor that specifically targets the ZZ domain of the protein p62 (sequestosome-1). [, , , , ]. p62 is a multifunctional protein involved in various cellular processes, including autophagy, signal transduction, and cell death []. XRK3F2 acts by disrupting the interaction of the p62-ZZ domain with other proteins, thus modulating downstream signaling pathways [, , , , ]. This compound is primarily utilized in scientific research to investigate the role of the p62-ZZ domain in various biological processes, particularly in the context of multiple myeloma and other diseases. [, , , , ]
XRK3F2 is classified as a small molecule inhibitor, specifically targeting the ZZ domain of p62. The compound has been developed and studied for its ability to inhibit autophagy-related processes, making it significant in cancer biology where autophagy can contribute to tumor survival and resistance to therapy. The compound's chemical identity is represented by its CAS number, 2375193-43-2, and it is available from various suppliers for research purposes .
The synthesis of XRK3F2 involves several chemical reactions that typically include the formation of specific functional groups necessary for its biological activity. The detailed synthetic route is often proprietary, but general methodologies may include:
Technical details regarding the exact steps can be found in patent literature, which outlines specific conditions for achieving high yields of pure XRK3F2 .
Data regarding its molecular weight, melting point, and solubility characteristics are essential for understanding its behavior in biological systems. For instance, XRK3F2's molecular formula contributes to insights into its reactivity and interaction with biological targets .
XRK3F2 participates in several biochemical interactions, primarily focusing on inhibiting autophagy-related signaling pathways. Key reactions include:
These reactions underscore the compound's potential as a therapeutic agent by disrupting pro-survival signals in cancer cells.
The mechanism of action for XRK3F2 involves several steps:
Data from studies indicate that this mechanism can effectively reverse epigenetic repression caused by multiple myeloma, enhancing differentiation signals crucial for bone health .
XRK3F2 exhibits several notable physical properties:
Chemical properties include stability under various conditions (pH, temperature), reactivity with other compounds, and potential degradation pathways. These characteristics are crucial for determining storage conditions and formulation strategies for experimental use .
XRK3F2 has significant applications in scientific research, particularly within oncology:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: